![molecular formula C15H10O4 B2862629 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 75161-15-8](/img/structure/B2862629.png)
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid
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Overview
Description
“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a compound with the molecular weight of 254.24 .
Synthesis Analysis
The synthesis of benzofuran derivatives like “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” has been reported in several studies . For instance, one study describes the formylation of 5-hydroxybenzofuran derivatives . Another study discusses the insilico screening and synthesis of 5-hydroxy-2-phenyl-1-benzofuran-3 (2H)-one derivatives as potential anti-cancer agents .Molecular Structure Analysis
The InChI code for “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is1S/C15H10O4/c16-10-6-7-12-11 (8-10)13 (15 (17)18)14 (19-12)9-4-2-1-3-5-9/h1-8,16H, (H,17,18)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a solid substance . It has a molecular weight of 254.24 .Scientific Research Applications
Anticancer Research
Benzofuran derivatives, including 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, have shown promising results in anticancer studies. They exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The introduction of substituents at specific positions on the benzofuran ring structure has been closely related to their anticancer activity.
Antibacterial Applications
The compound’s structure, particularly the substituents at the phenyl group and the hydroxyl group, is closely associated with its antibacterial properties. Benzofuran compounds have been found to be effective against a range of bacterial strains, making them valuable in the development of new antimicrobial agents .
Agricultural Use
In agriculture, benzofuran derivatives are explored for their potential as natural pesticides due to their antibacterial activities. The presence of halogens, nitro, and hydroxyl groups in the structure can enhance these properties, providing an eco-friendly alternative to traditional chemical pesticides .
Environmental Applications
Benzofuran derivatives are being studied for environmental applications, particularly in the degradation of environmental pollutants. Their strong biological activities could be harnessed to break down harmful substances and detoxify contaminated sites .
Biotechnological Significance
In biotechnology, the synthesis of complex benzofuran derivatives, like 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, is of great interest. These compounds can be used in various biotechnological applications, including the development of bio-based materials and as intermediates in the synthesis of more complex biological compounds .
Material Science
The unique physicochemical properties of benzofuran derivatives make them suitable for material science applications. They can be used in the synthesis of novel materials with potential uses in electronics, photonics, and as components in advanced composite materials .
Future Directions
Benzofuran compounds, including “5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzofuran derivatives .
properties
IUPAC Name |
5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSIUBBUSEXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid |
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